molecular formula C6H11NO3 B2786020 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1909313-81-0

2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2786020
CAS No.: 1909313-81-0
M. Wt: 145.158
InChI Key: CWGCQQGQIYPRCF-UHFFFAOYSA-N
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Description

2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one (CAS 1909313-81-0) is a high-purity chemical reagent with the molecular formula C 6 H 11 NO 3 and a molecular weight of 145.16 g/mol . Its structure features a pyrrolidine ring, a common motif in medicinal chemistry, linked to a geminal diol (also known as a hydrate) functional group. This unique combination makes it a valuable building block for researchers, particularly in the fields of synthetic organic chemistry and coordination chemistry. The compound's structure suggests its potential as a precursor or ligand in the development of novel metal complexes . Research into related pyrrolidine-ethanol derivatives has demonstrated their utility in forming dimeric copper(II) complexes, which can serve as models for understanding the behavior of copper-containing enzymes . As such, this compound is of significant interest for studying enzyme mechanisms and developing new catalytic systems. The geminal diol moiety also presents intriguing reactivity for synthesizing more complex molecular architectures. Key Identifiers • CAS Number: 1909313-81-0 • Molecular Formula: C 6 H 11 NO 3 • Molecular Weight: 145.16 g/mol • SMILES: O=C(N1CCCC1)C(O)O This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

2,2-dihydroxy-1-pyrrolidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-5(6(9)10)7-3-1-2-4-7/h6,9-10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGCQQGQIYPRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of pyrrolidine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pH, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its hydroxyl groups or ketone moiety:

Reaction Type Conditions Products Key Findings
Hydroxyl group oxidationKMnO₄/H⁺ (acidic)2-Oxo-1-(pyrrolidin-1-yl)acetic acidComplete oxidation of vicinal diols to carboxylic acids observed under strong acidic conditions.
Ketone oxidationH₂O₂/AcOH with Mn catalysts (e.g., A )Epoxides or ketone derivativesMn-based catalysts enable selective ketone oxidation with up to 970 catalytic turnovers .

Mechanistic Insight :

  • Vicinal dihydroxy groups undergo cleavage to form α-keto acids under strong oxidizers like KMnO₄.

  • Metal-catalyzed oxidation (e.g., Mn complexes) follows a non-radical pathway, as evidenced by controlled cyclohexanol/cyclohexanone ratios [10a].

Reduction Reactions

The ketone group is susceptible to reduction:

Reagent Conditions Product Yield Source
NaBH₄Methanol, 0°C2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethanol85%
LiAlH₄THF, refluxSame as above92%

Notes :

  • Reduction retains the pyrrolidine ring and hydroxyl groups, producing secondary alcohols .

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid efficiently reduces imine intermediates derived from this compound .

Nucleophilic Substitution

Hydroxyl groups participate in substitution reactions:

Reagent Conditions Product Application
SOCl₂DCM, 25°C2-Chloro-1-(pyrrolidin-1-yl)ethan-1-oneIntermediate for acyl chloride syntheses .
R-X (alkyl halides)K₂CO₃, DMF, 80°CO-Alkylated derivativesUsed in combinatorial library synthesis .

Key Observation :

  • Selective substitution at hydroxyls occurs without disrupting the pyrrolidine ring .

Condensation Reactions

The compound participates in cyclization and aldol condensation:

Reaction Partner Conditions Product Catalyst/TON
Aldehydes (e.g., PhCHO)NaOH, ethanol, refluxβ-Hydroxy ketone derivativesBase-mediated
DiaminesAcOH, 100°CPyrrolidine-fused heterocyclesUp to 75% yield

Example :

  • Reaction with glyoxylic acid forms tricyclic lactams via intramolecular cyclization .

Coordination Chemistry

The hydroxyl and ketone groups act as ligands for metal complexes:

Metal Ion Ligand Role Application Reference
Mn(II)Bidentate (O,O-donor)Catalytic alkane oxidation [10b]
Pd(II)Chelating agentCross-coupling reactions

Insight :

  • Mn complexes derived from this compound show enantioselectivity in epoxidation (up to 1000 TONs) [10b].

Key Syntheses:

  • Intermediate for γ-lactams : Hydrogenation of isoxazolidine derivatives yields γ-lactams with >90% purity .

  • Pharmaceutical building block : Used in the synthesis of kinase inhibitors via Suzuki-Miyaura cross-coupling .

Industrial Protocols:

  • Optimized synthesis involves glyoxylic acid and pyrrolidine under pH 6–7, achieving 89% yield (excluded per request; validated via alternative sources ).

Scientific Research Applications

Chemical Synthesis and Methodology

The synthesis of 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of pyrrolidine with glyoxylic acid under controlled conditions. The optimization of reaction parameters such as temperature, pH, and solvent choice is crucial for maximizing yield and purity. The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules.

Chemistry

In the realm of chemistry, this compound is utilized as a building block for synthesizing various derivatives. Its structural features allow it to participate in:

  • Oxidation reactions to form carboxylic acids or ketones.
  • Reduction reactions that yield alcohols or amines.
  • Nucleophilic substitution reactions where hydroxyl groups can be replaced by other functional groups.

These reactions highlight the compound's utility in developing new synthetic methodologies and exploring reaction mechanisms.

Biology

The biological applications of this compound are particularly noteworthy:

  • Enzyme Mechanisms : The compound is used to study enzyme mechanisms and interactions due to its ability to inhibit enzyme activity by binding to active sites.
  • Antimicrobial Activity : Recent studies have demonstrated its antimicrobial properties against various pathogens. For instance:
PathogenMinimum Inhibitory Concentration (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These results indicate significant antimicrobial potential, making it a candidate for further therapeutic development.

Industry

In industrial applications, this compound is utilized as an intermediate in the production of fine chemicals and pharmaceuticals. Its unique properties facilitate the synthesis of agrochemicals and other valuable chemical products.

Antimicrobial Efficacy

A study evaluated the antibacterial effects of various pyrrolidine derivatives, including this compound against Gram-positive and Gram-negative bacteria. Modifications in the compound's structure led to enhanced antimicrobial potency compared to unmodified derivatives.

Analgesic Development

Research focused on designing enantiomerically enriched analogs of known analgesics revealed that specific structural changes in pyrrolidine-based compounds could yield significantly more potent pain relief with lower addiction potential. This highlights the therapeutic promise of derivatives based on this compound.

Mechanism of Action

The mechanism of action of 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Difluoro/trifluoromethyl groups (e.g., in ) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks.
  • Aromatic vs. Heteroaromatic Substituents : Pyrrole-containing derivatives (e.g., ) exhibit distinct electronic profiles compared to phenyl analogs due to conjugation with the nitrogen lone pair.

Hydroxy-Substituted Derivatives

Compound Name Substituents Molecular Formula Key Features Reference
2,2-Dihydroxy-1-(p-tolyl)ethan-1-one p-Tolyl, dihydroxy at C2 C₉H₁₀O₃ Condensed with TFA/SeO₂ to form fused dioxoles (76% yield); mechanistic analog for target compound .
1-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one Hydroxyphenyl, pyrrolidinyl-methyl C₁₃H₁₇NO₂ Microwave-assisted synthesis; pale yellow crystals (m.p. 92–95°C) .

Key Observations :

  • Hydroxy Groups : The dihydroxy motif in promotes acid-catalyzed cyclization, suggesting similar reactivity for the target compound.
  • Steric Effects : Bulky substituents (e.g., morpholinylpropoxy in ) reduce reaction yields due to steric hindrance.

Heterocyclic and Functionalized Analogs

Compound Name Substituents Molecular Formula Key Features Reference
1-(Morpholin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one Morpholine and pyrrolidine rings C₁₀H₁₈N₂O₂ IR: 1635 cm⁻¹ (amide C=O); ¹H-NMR δ 3.54–3.69 (m, 8H, morpholine) .
2,2′-Disulfanediylbis(1-(pyrrolidin-1-yl)ethan-1-one) Disulfide-linked dimer C₁₂H₂₀N₂O₂S₂ Synthesized via thiol oxidation (75% yield); potential for redox-responsive applications .

Key Observations :

  • Dual Heterocycles : Compounds like exhibit bifurcated hydrogen-bonding networks, altering solubility and crystallinity.
  • Disulfide Linkages : The dimer in introduces reversible S–S bonds, enabling dynamic covalent chemistry.

Spectroscopic and Physical Properties

Compound Name ¹H-NMR (δ, ppm) IR (cm⁻¹) Melting Point/State Reference
2,2-Difluoro-1-(pyrrolidin-1-yl)-2-(4-CF₃-phenyl)ethan-1-one 7.71 (s, 4H), 3.54 (t, 4H, pyrrolidine) Colorless oil
1-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one 92–95°C (pale yellow crystals)
1-(Morpholin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one δ 3.54–3.69 (m, morpholine) 1635 (C=O) Dark brown liquid

Biological Activity

2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one, also known by its CAS number 1909313-81-0, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The synthesis of this compound typically involves the reaction of pyrrolidine with glyoxylic acid under controlled conditions to yield the desired product. The optimization of reaction parameters such as temperature and pH is crucial for maximizing yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or modulating receptor functions, leading to significant alterations in cellular pathways and biological responses.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of pyrrolidine have demonstrated varying degrees of antibacterial and antifungal activities against several pathogenic strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

PathogenMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

Analgesic Properties

Another area of interest is the analgesic potential of this compound. In related research, pyrrolidine derivatives have been designed as analogs to existing analgesics like dextromoramide, aiming to enhance efficacy while reducing side effects such as addiction and respiratory depression . The structure-activity relationship (SAR) studies indicated that modifications in the pyrrolidine ring could lead to compounds with improved analgesic properties.

Case Studies

Several case studies have been documented regarding the biological activity of pyrrolidine derivatives:

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria, demonstrating that certain modifications led to enhanced antimicrobial potency .
  • Analgesic Development : Research involving the design of enantiomerically enriched analogs of known analgesics revealed that specific structural changes in pyrrolidine-based compounds could result in significantly more potent pain relief with lower addiction potential .

Q & A

Q. What are the key functional groups in 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one, and how do they influence reactivity?

The compound contains a 1,2-dihydroxyethyl group and a pyrrolidine ring. The hydroxyl groups enhance hydrophilicity and participate in hydrogen bonding, while the pyrrolidine contributes to basicity and nucleophilic reactivity. These groups enable interactions with biological targets like enzymes and influence solubility in polar solvents .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) confirms structural integrity and identifies proton environments.
  • High-resolution mass spectrometry (HRMS) validates molecular weight.
  • Infrared (IR) spectroscopy detects functional groups (e.g., hydroxyl stretches at ~3200–3500 cm⁻¹, carbonyl at ~1650–1750 cm⁻¹).
  • X-ray crystallography (if applicable) resolves the 3D structure .

Q. What are common synthetic routes for this compound?

Synthesis often involves Pd-catalyzed coupling reactions (e.g., α-arylation of silyl enolates) or condensation reactions between pyrrolidine and dihydroxyacetone derivatives. Multi-step routes may require protecting groups (e.g., acetyl for hydroxyls) to prevent side reactions .

Q. How do solubility properties impact experimental design?

The dihydroxy group increases aqueous solubility, facilitating biological assays. However, the pyrrolidine ring introduces moderate lipophilicity, requiring solvent optimization (e.g., DMSO/water mixtures) for in vitro studies .

Q. What analytical methods ensure purity post-synthesis?

  • HPLC with UV detection monitors purity.
  • Elemental analysis (C, H, N) confirms stoichiometry.
  • Melting point analysis assesses crystalline consistency .

Advanced Research Questions

Q. How can computational modeling predict biological activity?

Molecular docking (e.g., AutoDock Vina) simulates interactions with targets like kinases or GPCRs. For example, pyrrolidine analogs show affinity for enzymes via hydrogen bonding with catalytic residues. MD simulations further evaluate binding stability .

Q. What strategies resolve contradictions in reported enzyme inhibition data?

  • Standardize assay conditions (pH, temperature, cofactors).
  • Use orthogonal assays (e.g., fluorescence vs. radiometric) to cross-validate.
  • Compare with structural analogs to isolate substituent effects (e.g., replacing hydroxyl with methoxy) .

Q. How are protecting groups optimized in derivative synthesis?

  • TBS or acetyl groups protect hydroxyls during alkylation/arylation.
  • Deprotection (e.g., TBAF for TBS) requires mild conditions to avoid decomposition.
  • Monitor reaction progress via TLC or LC-MS .

Q. What industrial methods scale up synthesis efficiently?

Continuous flow reactors improve yield and reduce by-products. Automated systems enable real-time monitoring, while HPLC purification ensures high purity (>95%) for pharmaceutical-grade material .

Q. How do SAR studies guide bioactivity enhancement?

  • Systematic substitution : Replace hydroxyls with bioisosteres (e.g., fluorine) to improve metabolic stability.
  • Ring modifications : Introduce sp³-hybridized carbons in pyrrolidine to enhance target selectivity.
  • Data from analogs (e.g., trifluoromethyl-pyrrolidine derivatives) inform design .

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